molecular formula C9H8N2O2 B1610398 2-(2-Cyanophenoxy)acetamide CAS No. 54802-12-9

2-(2-Cyanophenoxy)acetamide

Cat. No. B1610398
CAS RN: 54802-12-9
M. Wt: 176.17 g/mol
InChI Key: RYOYNMJXEHNYAG-UHFFFAOYSA-N
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Description

“2-(2-Cyanophenoxy)acetamide” is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.175 g/mol . The IUPAC name for this compound is also 2-(2-cyanophenoxy)acetamide .


Molecular Structure Analysis

The InChI code for “2-(2-Cyanophenoxy)acetamide” is 1S/C9H8N2O2/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4H,6H2,(H2,11,12) . This compound contains a cyanophenoxy group attached to an acetamide group .


Physical And Chemical Properties Analysis

“2-(2-Cyanophenoxy)acetamide” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Chemoselective Acetylation of 2-Aminophenol

The study by Magadum and Yadav (2018) highlights the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This process, utilizing immobilized lipase as a catalyst, showcases the potential of using related acetamide compounds in the pharmaceutical synthesis of critical medications (Magadum & Yadav, 2018).

Synthesis and Characterization of Acetamide Derivatives

Yang Man-li (2008) synthesized novel acetamide derivatives starting from 3-fluoro-4-cyanophenol. These compounds were characterized for potential applications in developing new chemical entities with therapeutic activities (Yang Man-li, 2008).

Heterocyclic Synthesis

The works of Gouda et al. (2015) delve into the utility of 2-cyano-N-(2-hydroxyethyl) acetamide in heterocyclic synthesis, emphasizing its role as an important intermediate for creating synthetically useful and novel heterocyclic systems. This research underscores the compound's significance in the development of new materials and pharmaceuticals (Gouda et al., 2015).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Rani et al. (2014) explored the development of new chemical entities, specifically 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, for potential anticancer, anti-inflammatory, and analgesic agents. This study illustrates the therapeutic potential of acetamide derivatives in treating various conditions (Rani et al., 2014).

Photocatalytic Degradation of Pharmaceuticals

Jallouli et al. (2017) investigated the photocatalytic degradation of acetaminophen, using TiO2 nanoparticles, highlighting the environmental applications of acetamide compounds in the removal of pharmaceutical contaminants from water sources. This research is crucial for understanding the environmental impact and degradation pathways of acetamide-based drugs (Jallouli et al., 2017).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(2-cyanophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4H,6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOYNMJXEHNYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493561
Record name 2-(2-Cyanophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Cyanophenoxy)acetamide

CAS RN

54802-12-9
Record name 2-(2-Cyanophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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